molecular formula C19H18F2N4O B2983131 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1171630-14-0

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2983131
CAS No.: 1171630-14-0
M. Wt: 356.377
InChI Key: PJOHIUGJRJNNMT-UHFFFAOYSA-N
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Description

This compound belongs to a class of piperazine-linked benzimidazole derivatives, characterized by a methanone bridge connecting a 3,4-difluorophenyl group to a piperazine moiety substituted with a benzimidazole methyl group. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets such as histamine receptors, kinases, and ion channels . The 3,4-difluorophenyl substituent enhances lipophilicity and may improve binding affinity to hydrophobic pockets in target proteins.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O/c20-14-6-5-13(11-15(14)21)19(26)25-9-7-24(8-10-25)12-18-22-16-3-1-2-4-17(16)23-18/h1-6,11H,7-10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOHIUGJRJNNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the reaction of o-phenylenediamine with an aldehyde or ketone under acidic conditions to form the benzimidazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The benzimidazole and piperazine rings can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed on the difluorophenyl group.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the benzimidazole and piperazine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles like amines or halides, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the benzimidazole and piperazine rings, reduced forms of the difluorophenyl group, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.

  • Material Science: : Its unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.

  • Organic Synthesis: : It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological system being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Core Heterocycles: The target compound’s benzimidazole core differentiates it from thienopyrazole () or triazole-based analogs ().
  • Fluorine Substitution: The 3,4-difluorophenyl group in the target compound may confer higher metabolic stability and target affinity than mono-fluorinated analogs (e.g., 2-fluorophenyl in ) due to increased electron-withdrawing effects .
  • Synthetic Complexity : The target compound’s synthesis likely parallels methods in (benzimidazole condensation with aldehydes), whereas and require specialized reagents (e.g., bromothiophene, triazolone precursors) .

Pharmacological and Functional Insights

Table 2: Bioactivity and Target Profiles
Compound Putative Targets Observed Bioactivity Evidence Source
Target Compound Histamine H1/H4 receptors (hypothesized) Not explicitly reported; analogs show dual receptor modulation
Thienopyrazole-piperazine-methanone () Kinases, GPCRs Anticancer and anti-inflammatory activity (implied by structural analogs)
Triazole-dioxolane-piperazine () Fungal CYP51 Antifungal activity against Candida spp.
Benzimidazole-piperidine-propanone () Unknown Structural similarity to protease inhibitors; no explicit data
Key Observations:
  • Receptor Specificity: The target compound’s benzimidazole and piperazine motifs align with dual histamine H1/H4 receptor ligands (e.g., ’s compound with pyridine and methoxybenzyl groups), but its difluorophenyl group may shift selectivity compared to non-fluorinated analogs .
  • Antifungal vs. Anti-inflammatory: ’s triazole derivatives target fungal enzymes, whereas thienopyrazole () and benzimidazole () compounds are more associated with mammalian receptor modulation .

Physicochemical and ADMET Considerations

  • Metabolic Stability: Piperazine rings are susceptible to oxidation, but fluorination may slow hepatic metabolism compared to ’s phenylthio-propanone derivative .

Biological Activity

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a benzimidazole moiety, a piperazine ring, and a difluorophenyl group, which contribute to its pharmacological properties. The exploration of its biological activity involves understanding its mechanism of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C₁₆H₁₈F₂N₄O
Molecular Weight 318.34 g/mol
CAS Number 1171995-68-8

Structural Features

The compound's structure can be broken down into three key components:

  • Benzimidazole Moiety : Known for its diverse biological activities, including antiviral and anticancer properties.
  • Piperazine Ring : Enhances solubility and bioavailability, often utilized in drug design for its pharmacological versatility.
  • Difluorophenyl Group : Imparts unique electronic properties that can influence the compound's interaction with biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Binding : The benzimidazole moiety is known to bind to specific receptors in the body, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes related to metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzimidazole compounds exhibit antimicrobial properties, indicating potential applications in treating infections.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the efficacy of benzimidazole derivatives in inhibiting cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against various cancer types, with IC50 values in the low micromolar range .
  • Antimicrobial Properties : Research on piperazine derivatives has shown promising antimicrobial activity. For example, compounds incorporating the piperazine ring demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
  • Anxiolytic Effects : Similar compounds have been tested for anxiolytic properties using animal models. Results indicated that these compounds could reduce anxiety-like behavior significantly compared to controls .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity
AntimicrobialEffective against various bacteria
AnxiolyticReduced anxiety-like behavior

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